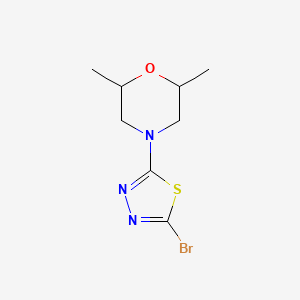
4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide is a zwitterionic compound with the molecular formula C14H12BrNO4 and a molecular weight of 338.15 g/mol . This compound is characterized by the presence of both carboxyl and pyridinium groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide typically involves the reaction of pyridine derivatives with carboxybenzyl bromide under controlled conditions. One common method involves the reaction of 4-carboxypyridine with 4-carboxybenzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding carboxylate salts.
Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and sodium chloride are employed under mild conditions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Dihydropyridine derivatives.
Substitution: Hydroxide or chloride substituted products.
Applications De Recherche Scientifique
4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The carboxyl and pyridinium groups facilitate binding to active sites, leading to modulation of biological pathways. The compound’s zwitterionic nature enhances its solubility and bioavailability, making it effective in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Carboxy-1-(3,5-dicarboxybenzyl)pyridin-1-ium bromide: Similar structure but with additional carboxyl groups.
Pyridinium, 4-carboxy-1-[(4-carboxyphenyl)methyl]-, bromide: Another closely related compound with similar functional groups.
Uniqueness
4-Carboxy-1-(4-carboxybenzyl)pyridin-1-ium bromide is unique due to its specific arrangement of carboxyl and pyridinium groups, which confer distinct chemical reactivity and biological activity. Its zwitterionic nature also distinguishes it from other similar compounds, enhancing its solubility and interaction with biological targets .
Propriétés
Formule moléculaire |
C14H12BrNO4 |
|---|---|
Poids moléculaire |
338.15 g/mol |
Nom IUPAC |
1-[(4-carboxyphenyl)methyl]pyridin-1-ium-4-carboxylic acid;bromide |
InChI |
InChI=1S/C14H11NO4.BrH/c16-13(17)11-3-1-10(2-4-11)9-15-7-5-12(6-8-15)14(18)19;/h1-8H,9H2,(H-,16,17,18,19);1H |
Clé InChI |
URSICNRWBFQXIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)C(=O)O)C(=O)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{cyclohexyl[2-(dicyclohexylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156479.png)

![2-[(4-fluorophenyl)methylidene]-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B15156513.png)
![Acetic acid;(4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-(4-amino-2-hydroxycyclohexyl)sulfanylacetate](/img/structure/B15156517.png)
![2-(2,6-Difluorophenyl)-4-[1-(dimethylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B15156519.png)
![[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B15156531.png)

![methyl 2-({[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B15156534.png)

![3-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B15156553.png)

![Benzyl 2-({[5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxy(phenoxy)phosphoryl}amino)propanoate](/img/structure/B15156577.png)

methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15156587.png)
